Home > Products > Screening Compounds P84423 > N-(3,5-dimethylphenyl)-7H-purin-6-amine
N-(3,5-dimethylphenyl)-7H-purin-6-amine -

N-(3,5-dimethylphenyl)-7H-purin-6-amine

Catalog Number: EVT-12592655
CAS Number:
Molecular Formula: C13H13N5
Molecular Weight: 239.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(3,5-dimethylphenyl)-7H-purin-6-amine is a purine derivative characterized by a purine ring structure with a 3,5-dimethylphenyl substituent at the nitrogen atom. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor interactions. The systematic study of such compounds contributes to the understanding of their pharmacological properties and applications.

Source

The compound can be synthesized through various organic chemistry methods, often involving reactions with aniline derivatives and purine precursors. The specific synthesis methods can vary based on desired yields and purity levels.

Classification

N-(3,5-dimethylphenyl)-7H-purin-6-amine falls under the category of purine derivatives, which are compounds derived from purine, a fundamental component of nucleic acids. This classification highlights its relevance in biochemical processes and potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of N-(3,5-dimethylphenyl)-7H-purin-6-amine typically involves a multi-step process:

  1. Starting Materials: The synthesis generally begins with 7H-purin-6-amine and 3,5-dimethylaniline.
  2. Reagents and Conditions: Common reagents include chlorinating agents or coupling agents, depending on the specific synthetic route chosen. The reaction is often conducted in solvents like dimethylformamide (DMF) or dichloromethane under controlled temperatures (typically between 100°C to 150°C) to ensure optimal yields.
  3. Techniques: Techniques such as reductive amination or alkylation may be employed to attach the 3,5-dimethylphenyl group to the purine base. Advanced methods like continuous flow reactors can enhance efficiency in industrial settings.

Technical Details

The reaction conditions must be carefully monitored to prevent side reactions and ensure high selectivity for the desired product. For instance, using inert atmospheres can minimize oxidation or hydrolysis.

Molecular Structure Analysis

Structure

N-(3,5-dimethylphenyl)-7H-purin-6-amine has a complex molecular structure characterized by:

  • A purine core, which consists of a fused double-ring structure containing nitrogen atoms.
  • A 3,5-dimethylphenyl group attached to one of the nitrogen atoms in the purine ring.

Data

  • Molecular Formula: C13H15N5
  • Molecular Weight: Approximately 241.29 g/mol
  • IUPAC Name: N-(3,5-dimethylphenyl)-7H-purin-6-amine
  • Canonical SMILES: CC1=C2C(=NC(=N1)N=C(N2)N)C(=C(C=C2)C(C)C)C
Chemical Reactions Analysis

Reactions

N-(3,5-dimethylphenyl)-7H-purin-6-amine can participate in various chemical reactions:

  1. Substitution Reactions: The amine group can act as a nucleophile in substitution reactions with electrophiles.
  2. Oxidation and Reduction: The compound may undergo oxidation states modification or reduction processes depending on the reagents used.
  3. Hydrolysis: Under acidic or basic conditions, hydrolysis can yield different products.

Technical Details

Reagents such as strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used in these reactions. The outcomes depend significantly on reaction conditions such as temperature and solvent choice.

Mechanism of Action

Process

The mechanism of action for N-(3,5-dimethylphenyl)-7H-purin-6-amine primarily involves its interaction with biological targets:

  1. Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, altering metabolic pathways.
  2. Receptor Interaction: It can modulate receptor activity on cell surfaces, influencing signal transduction pathways.

Data

Research indicates that similar compounds affect neurotransmitter systems, potentially impacting mood regulation and cognitive function.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Solubility varies with solvents; it is often soluble in polar organic solvents like DMF but less so in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts readily with electrophiles due to the presence of nucleophilic amine groups.
Applications

Scientific Uses

N-(3,5-dimethylphenyl)-7H-purin-6-amine has several applications in scientific research:

  1. Medicinal Chemistry: It serves as a lead compound for developing new drugs targeting various diseases.
  2. Biochemistry: Used in studies involving enzyme kinetics and receptor-ligand interactions.
  3. Material Science: Investigated for its potential use in developing novel materials with specific electronic properties.

The ongoing research into this compound aims to elucidate its full therapeutic potential and broaden its applicability across different scientific fields.

Introduction to Purine-Based Pharmacophores

Role of 6-Aminopurine Scaffolds in Medicinal Chemistry

The 6-aminopurine framework represents a structurally optimized variant of the natural purine nucleus, where the C6 amino group serves as a versatile handle for chemical modification while preserving essential hydrogen-bonding capabilities. This substitution pattern mimics the hydrogen-bonding topology of natural purines, facilitating interactions with biological targets including enzymes and receptors [2]. The primary amine at C6 enables diverse chemical transformations and conjugation strategies, making it a pivotal feature in drug design:

  • Hydrogen Bonding Capacity: The exocyclic amine (-NH-) and imine (=N-) groups within the purine core create a directional hydrogen-bonding pattern that mimics ATP, allowing competitive binding at kinase ATP-binding sites. Molecular docking studies suggest the 6-amino group forms critical hydrogen bonds with residues in target protein binding pockets [4].
  • Tautomeric Flexibility: 6-Aminopurines exhibit tautomerism between amino (6-NH₂) and imino (6=NH) forms, with the amino tautomer predominating in physiological conditions. This tautomeric equilibrium potentially influences binding affinity and selectivity toward biological targets [4].
  • Structural Diversification: The C6 position serves as a synthetic handle for introducing diverse aryl and alkyl substituents. N-(3,5-dimethylphenyl)-7H-purin-6-amine exemplifies this strategy, where the aromatic substitution enhances hydrophobic interactions while maintaining the hydrogen-bonding capabilities of the purine core [2].

Table 1: Comparative Analysis of Purine Substitution Patterns and Their Biochemical Implications

Substitution PositionRepresentative CompoundsKey Biological EffectsMolecular Targets
C6-aminoN-(3,5-dimethylphenyl)-7H-purin-6-amineEnhanced kinase inhibition, receptor modulationKinases, GPCRs
C2-aminoGuanine derivativesNucleic acid base-pairing specificityDNA/RNA polymerases
C8-substituted8-BromoguanineAltered conformational preferencesPurinergic receptors
N9-glycosylatedCladribine, FludarabineNucleoside mimicry, DNA incorporationDNA synthesis machinery

The molecular structure of N-(3,5-dimethylphenyl)-7H-purin-6-amine (molecular formula: C₁₃H₁₃N₅, molecular weight: 239.28 g/mol) features a purine core functionalized at C6 with an amine group connected to a 3,5-dimethylphenyl moiety [2]. Canonical SMILES representation (CC1=CC(=CC(=C1)NC2=NC=NC3=C2NC=N3) illustrates the connectivity, while spectroscopic characterization reveals distinctive features: ¹H NMR signals for aromatic protons appear at δ 6.8–7.2 ppm, the NH₂ group resonates near δ 5.6 ppm, and methyl groups appear at δ ~2.3 ppm [2]. The compound's predicted low aqueous solubility stems from the hydrophobic dimethylphenyl group, though it remains soluble in polar aprotic solvents like DMSO, a property beneficial for biological testing [2].

Significance of 3,5-Dimethylphenyl Substitution in Bioactive Molecules

The 3,5-dimethylphenyl substituent represents a strategically designed hydrophobic moiety that significantly influences the physicochemical and target-binding properties of purine derivatives. This disubstituted aromatic system enhances molecular recognition through complementary interactions with hydrophobic enzyme pockets:

  • Steric and Electronic Effects: The symmetric meta-methyl groups create a distinctive steric profile that complements hydrophobic protein cavities. Electronically, the methyl substituents exert moderate +I and +R effects, increasing electron density on the aromatic ring and potentially enhancing π-stacking interactions with aromatic residues in target proteins [2].
  • Hydrophobicity Enhancement: The dimethylphenyl group substantially increases lipophilicity (predicted cLogP ~2.0), promoting membrane permeability and bioavailability. This hydrophobic character facilitates favorable van der Waals interactions within binding sites [2] [8].
  • Conformational Restriction: Unlike ortho-substituted phenyl rings that induce steric hindrance, the meta-substitution pattern in 3,5-dimethylphenyl maintains bond rotational freedom while providing defined spatial orientation of hydrophobic elements for target engagement [5].

Table 2: Impact of Aryl Substitution Patterns on Purine Bioactivity

Aryl SubstituentHydrophobicity (cLogP)Steric Bulk (molar refractivity)Target Selectivity Implications
Phenyl~1.225.36Broad target promiscuity
3,5-Dimethylphenyl~2.439.12Enhanced kinase selectivity
4-Hydroxyphenyl~0.826.21Hydrogen-bonding capability
2-Naphthyl~3.146.25Increased steric constraints

In synthetic strategies, the 3,5-dimethylphenyl group is typically introduced via nucleophilic aromatic substitution (SNAr) reactions between 6-chloropurine and 3,5-dimethylaniline under basic conditions [2]. This approach yields N-(3,5-dimethylphenyl)-7H-purin-6-amine through direct displacement of the chloropurine leaving group. The reaction typically requires elevated temperatures (reflux) in aqueous sodium carbonate solution, maintaining the stereochemical integrity of the purine core while forming the essential C-N bond [5]. The dimethylphenyl moiety differentiates this compound from silicone-containing analogs and sulfur-functionalized derivatives, potentially offering improved metabolic stability and target residence time [2].

Historical Development of C6-Substituted Purine Derivatives

The strategic exploration of C6-substituted purines represents a significant chapter in medicinal chemistry, evolving from early nucleoside analogs to sophisticated kinase inhibitors. This historical progression demonstrates how rational structural modifications address therapeutic challenges:

  • Early Nucleoside Analogs (1950s-1970s): Initial work focused on purine nucleoside derivatives like mercaptopurine (6-thiopurine), developed as antimetabolites for leukemia treatment. These compounds function primarily through incorporation into DNA/RNA, disrupting nucleic acid synthesis [6].
  • Kinase Inhibitor Era (1990s-2000s): Research shifted toward ATP-competitive kinase inhibitors exploiting the purine-ATP structural similarity. Seminal work by O'Hare et al. (2004) developed trisubstituted purine-based kinase inhibitors including AP23464 (IC₅₀ < 1 nM against ABL1 and c-SRC), establishing the structural template for targeting tyrosine kinases [1] [3].
  • Third-Generation Inhibitors (2010-Present): Ponatinib exemplifies advanced C6-substituted purines designed to overcome resistance mutations like BCR-ABL1ᵀ³¹⁵ᴵ. Its development demonstrated the critical importance of C6 substitutions in circumventing steric hindrance from gatekeeper mutations [1] [3].
  • Contemporary Hybrid Molecules: Recent strategies incorporate purine C6-substituents with additional pharmacophores, as seen in 6-[4-substituted piperazine-1-phenyl)-9-{D-ribofuranosyl} purine analogs that demonstrate potent activity against hepatoma cells (IC₅₀ = 5.2–9.2 μM) [6].

Table 3: Historical Milestones in C6-Substituted Purine Development

Time PeriodKey CompoundsStructural InnovationTherapeutic Impact
1950s-1970sMercaptopurine, ThioguanineSimple thio-substitutionPediatric leukemia treatment
1980s-1990sAcyclovir, GanciclovirAcyclic C6 substituentsAntiviral therapies
2000sAP23464, ImatinibHeteroaryl C6 substitutionsTyrosine kinase inhibition
2010-PresentPonatinib, Purine-peptide conjugatesComplex C6-arylamino and amino acid conjugatesOvercoming drug resistance

The synthesis of N-(purin-6-yl) amino acid conjugates has emerged as a particularly promising approach, though it presents stereochemical challenges. Research by Krasnov et al. demonstrated that coupling N-(purin-6-yl)-(S)-amino acids to dimethyl (S)-glutamate using carbodiimide reagents often causes partial racemization (yielding 6:4 diastereomeric mixtures) [5]. This observation highlights the synthetic complexities in developing stereochemically pure C6-substituted purine derivatives. Alternative strategies employing nucleophilic substitution of 6-chloropurine with pre-formed dipeptides circumvent this racemization issue, preserving enantiomeric purity essential for selective biological activity [5].

Properties

Product Name

N-(3,5-dimethylphenyl)-7H-purin-6-amine

IUPAC Name

N-(3,5-dimethylphenyl)-7H-purin-6-amine

Molecular Formula

C13H13N5

Molecular Weight

239.28 g/mol

InChI

InChI=1S/C13H13N5/c1-8-3-9(2)5-10(4-8)18-13-11-12(15-6-14-11)16-7-17-13/h3-7H,1-2H3,(H2,14,15,16,17,18)

InChI Key

OWQMQPYAUSWQDX-UHFFFAOYSA-N

Solubility

7.7 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC=NC3=C2NC=N3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.